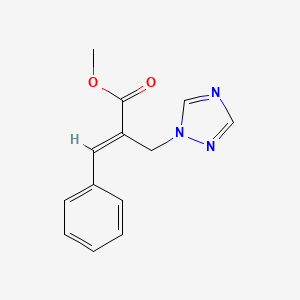
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is a chemical compound that features a triazole ring, a phenyl group, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate typically involves the reaction of a triazole derivative with a suitable acrylate ester. One common method is the use of a Mitsunobu reaction, which involves the reaction of an alcohol with a triazole derivative in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification methods that are optimized for high yield and purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the triazole or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester groups.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Phenylacrylate esters: Compounds with a phenylacrylate moiety exhibit similar chemical reactivity and applications.
Uniqueness
(E)-methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-phenylacrylate is unique due to its combination of a triazole ring and a phenylacrylate ester, which imparts specific chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in research and industry .
Properties
CAS No. |
1082208-24-9 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl (E)-3-phenyl-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)12(8-16-10-14-9-15-16)7-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3/b12-7+ |
InChI Key |
LUTPNWCDKYDJDS-KPKJPENVSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/CN2C=NC=N2 |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)CN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















